An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(3-Methoxyphenoxy)benzaldehyde: Properties, Synthesis, and Applications
Abstract
2-(3-Methoxyphenoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a pivotal intermediate in diverse fields of chemical synthesis. Characterized by a diaryl ether linkage, a reactive aldehyde moiety, and a methoxy group, its unique electronic and steric properties make it a valuable building block for complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, outlines a robust methodology for its synthesis and purification, and explores its significant applications in pharmaceutical development, material science, and specialized organic synthesis. The content herein is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this important compound.
Core Physicochemical Properties and Identification
2-(3-Methoxyphenoxy)benzaldehyde, with CAS Number 122283-23-2, is an organic compound whose structure features a benzaldehyde ring connected to a 3-methoxyphenoxy group at the ortho position.[1][2][3] This arrangement of functional groups dictates its reactivity and utility. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, while the diaryl ether bond provides a stable, yet flexible, scaffold.
The compound's physical state at ambient temperature can be a yellow liquid or a low-melting solid, as its melting point is in the range of 34-38 °C.[4][5] This property is crucial for handling and storage considerations, which typically recommend refrigeration at 0-8°C.[1]
Table 1: Key Properties of 2-(3-Methoxyphenoxy)benzaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2][4][6] |
| Molecular Weight | 228.24 g/mol | [2][4][5] |
| CAS Number | 122283-23-2 | [1][2][3] |
| Appearance | Yellow Liquid or Solid | [1] |
| Melting Point | 34-38 °C | [4][5] |
| Boiling Point | 148-157 °C (at 5 mmHg) | [1] |
| Purity (Typical) | ≥97% (GC) | [1][2] |
| IUPAC Name | 2-(3-methoxyphenoxy)benzaldehyde | [3] |
| SMILES | COC1=CC(=CC=C1)OC2=CC=CC=C2C=O | [3][6] |
Synthesis and Mechanistic Considerations
The synthesis of diaryl ethers such as 2-(3-Methoxyphenoxy)benzaldehyde is most commonly achieved via a copper-catalyzed cross-coupling reaction, a variant of the Ullmann condensation. This method involves the coupling of an aryl halide with a phenol. For this specific molecule, the logical precursors are 2-halobenzaldehyde (typically 2-bromobenzaldehyde) and 3-methoxyphenol.
Causality of Experimental Choices:
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Catalyst: A copper catalyst (e.g., copper(I) iodide or copper powder) is essential.[7] Copper facilitates the oxidative addition and reductive elimination steps that are central to the C-O bond formation between the two aromatic rings.
-
Base: A base, such as potassium carbonate, is required to deprotonate the phenolic hydroxyl group of 3-methoxyphenol.[8] This generates the more nucleophilic phenoxide anion, which is necessary to attack the aryl halide.
-
Solvent: A high-boiling point, polar aprotic solvent like DMF or DMSO is often used to ensure the reactants remain in solution at the elevated temperatures required for the reaction to proceed at a reasonable rate.
-
Temperature: The reaction typically requires heating (e.g., 120-190 °C) to overcome the activation energy for the C-O coupling.[7]
Generalized Experimental Protocol: Synthesis via Ullmann Condensation
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyphenol (1.1 equivalents), potassium carbonate (2.0 equivalents), and a copper catalyst (e.g., CuI, 0.1 equivalents).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a suitable anhydrous solvent (e.g., DMF). Stir the mixture for 15-20 minutes.
-
Aryl Halide Addition: Add 2-bromobenzaldehyde (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 140-160 °C and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove the solvent and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Caption: Generalized workflow for the Ullmann synthesis of the target compound.
Purification and Quality Control
The primary impurity in the crude product is often the corresponding carboxylic acid, 2-(3-methoxyphenoxy)benzoic acid, which forms via air oxidation of the aldehyde. Other potential impurities include unreacted starting materials or homocoupled byproducts.[9] A multi-step purification protocol is therefore essential for achieving high purity.
Protocol: Purification by Acid-Base Extraction and Chromatography
This protocol is a self-validating system, where each step removes a specific class of impurity, and the final quality is confirmed analytically.
-
Acid-Base Wash (Removes Acidic Impurities):
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃).[9] The acidic benzoic acid impurity will be deprotonated and extracted into the aqueous layer.
-
Separate the layers and wash the organic layer with water, followed by brine.
-
-
Flash Column Chromatography (Separates by Polarity):
-
TLC Analysis: First, determine an optimal eluent system using TLC. A mixture of hexanes and ethyl acetate is common. The target Rf value for the product should be approximately 0.25 for good separation.[9]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the initial, low-polarity eluent.
-
Loading: Concentrate the product from the acid-base wash, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds based on their polarity. The less polar byproducts will elute first, followed by the desired aldehyde product.[9]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Final Steps:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
-
Quality Control:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
-
Caption: Workflow for purification and quality control analysis.
Key Applications in Research and Development
The utility of 2-(3-Methoxyphenoxy)benzaldehyde stems from its status as a readily modifiable scaffold. It is not typically an end-product but rather a crucial intermediate.
-
Pharmaceutical Development: The compound is a key building block in the synthesis of various pharmaceutical agents.[1] It is particularly noted for its use in developing compounds targeting neurological disorders, where the diaryl ether motif is a common feature in centrally active molecules.[3][10]
-
Organic Synthesis: In a broader sense, it serves as a versatile precursor for creating diverse chemical libraries.[1][3] The aldehyde can be transformed into a vast array of other functional groups (alcohols, amines, carboxylic acids, alkenes) or used in multicomponent reactions to rapidly build molecular complexity for drug discovery programs.
-
Material Science: The aromatic nature of this molecule allows for its incorporation into polymers and resins. This can enhance critical properties such as thermal stability and mechanical strength, making it valuable in the creation of durable, high-performance materials.[3][10]
-
Biochemical Research: As a functionalized aldehyde, it can be used as a reagent in biochemical studies, for example, in probing enzyme interactions or developing assays for metabolic pathways.[3][10]
-
Flavor and Fragrance Industry: Its aromatic structure also lends itself to applications in formulating unique fragrances and flavoring agents, contributing specific scent profiles to consumer products.[3][10]
Conclusion
2-(3-Methoxyphenoxy)benzaldehyde is more than a simple chemical; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined physicochemical properties, coupled with established synthetic and purification methodologies, provide a reliable foundation for its use. For researchers in drug discovery, organic synthesis, and material science, this compound offers a strategic starting point for the construction of novel and functionally complex molecules. A thorough understanding of its synthesis and handling is paramount to leveraging its full potential in advanced research and development applications.
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